A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-Bromo-2-hydroxyphenylboronic Acid
A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-Bromo-2-hydroxyphenylboronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the synthesis, characterization, and application of 5-Bromo-2-hydroxyphenylboronic acid (CAS No. 89598-97-0). As a pivotal building block in modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals, a thorough understanding of its preparation and analytical validation is paramount. This guide moves beyond simple protocols to explain the underlying chemical principles and rationale, ensuring that researchers can adapt and troubleshoot these methods effectively.
Introduction and Significance
5-Bromo-2-hydroxyphenylboronic acid is an arylboronic acid that has garnered significant attention in medicinal chemistry and materials science.[1] Its utility stems from the unique arrangement of three functional groups on the phenyl ring: the boronic acid, the hydroxyl group, and the bromine atom. This trifunctional nature allows for sequential, site-selective modifications, making it an exceptionally versatile reagent.
-
The Boronic Acid Moiety: Serves as the key functional group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds.[2][3] This reaction is a cornerstone of modern drug discovery for synthesizing biaryl structures, which are prevalent in biologically active molecules.[4][5][6]
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The Hydroxyl Group: Acts as a hydrogen bond donor and can be a crucial pharmacophoric feature. It also modulates the electronic properties of the molecule and can be used as a synthetic handle for further derivatization (e.g., etherification).
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The Bromine Atom: Provides another reactive site for various cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig) or can be retained in the final molecule to enhance binding affinity or modulate metabolic stability.
The convergence of these functionalities makes 5-Bromo-2-hydroxyphenylboronic acid a valuable intermediate for creating libraries of complex compounds for high-throughput screening and lead optimization in drug development programs.[7]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 89598-97-0 | [1][8] |
| Molecular Formula | C₆H₆BBrO₃ | [1][8] |
| Molecular Weight | 216.83 g/mol | [1][8] |
| Appearance | White to pale yellow or yellow-brown solid | [9] |
| Melting Point | 196-200 °C (lit.) | [1] |
| IUPAC Name | (5-bromo-2-hydroxyphenyl)boronic acid | [8] |
| Synonyms | 2-Borono-4-bromophenol | [1][8] |
Synthesis Methodology: An Ortho-Lithiation Approach
The synthesis of 5-Bromo-2-hydroxyphenylboronic acid can be efficiently achieved via a directed ortho-metalation (DoM) strategy. This approach offers excellent regiocontrol, which is often a challenge in the functionalization of substituted aromatic rings. The following protocol starts from the readily available 4-bromophenol.
Causality Behind the Experimental Design
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Hydroxyl Group Protection: The acidic proton of the phenolic hydroxyl group is incompatible with the strongly basic organolithium reagent used for metalation. Therefore, the hydroxyl group must first be protected. A methoxymethyl (MOM) ether is an excellent choice as it is stable to organolithiums but can be easily cleaved under acidic conditions, often concurrently with the hydrolysis of the boronate ester in the final step.
-
Directed Ortho-Metalation (DoM): The MOM-ether group is a potent directed metalation group (DMG). The oxygen atoms of the MOM group coordinate to the n-butyllithium, delivering the base to the adjacent ortho position. This ensures that lithiation occurs specifically at the C2 position, between the DMG and the bromine atom, rather than at the C3 position. This step is performed at -78 °C to prevent side reactions and decomposition of the thermally sensitive aryllithium intermediate.
-
Borylation: The generated aryllithium species is a powerful nucleophile. It attacks the electrophilic boron atom of triisopropyl borate. Triisopropyl borate is used in preference to trimethyl borate due to its lower propensity for forming ate-complexes that are difficult to hydrolyze.
-
Hydrolysis and Deprotection: The final step involves an acidic workup. The addition of aqueous acid serves two critical purposes simultaneously: it hydrolyzes the boronate ester to the desired boronic acid and cleaves the MOM protecting group to reveal the free hydroxyl group, yielding the final product.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 5-Bromo-2-hydroxyphenylboronic acid.
Detailed Experimental Protocol
Materials: 4-Bromophenol, Methoxymethyl chloride (MOM-Cl), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM), n-Butyllithium (n-BuLi) in hexanes, Tetrahydrofuran (THF), Triisopropyl borate, Hydrochloric acid (HCl), Ethyl acetate, Brine.
Step 1: Protection of 4-Bromophenol
-
To a stirred solution of 4-bromophenol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (N₂ or Ar), add DIPEA (1.5 eq).
-
Add MOM-Cl (1.2 eq) dropwise over 15 minutes. Caution: MOM-Cl is a carcinogen.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the MOM-protected 4-bromophenol, which can often be used without further purification.
Step 2: Ortho-Lithiation and Borylation
-
Dissolve the MOM-protected 4-bromophenol (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. A color change is typically observed.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
Step 3: Hydrolysis, Deprotection, and Isolation
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is ~1-2.
-
Stir vigorously for 1-2 hours to ensure complete hydrolysis and deprotection.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., hot water or ethyl acetate/hexanes) to afford 5-Bromo-2-hydroxyphenylboronic acid as a crystalline solid.
Characterization and Analytical Validation
Confirming the structure and purity of the synthesized product is a critical step. A combination of spectroscopic and physical methods should be employed.
Data Summary Table
| Technique | Expected Result |
| ¹H NMR | Three distinct aromatic protons, signals for -OH and -B(OH)₂ protons. |
| ¹³C NMR | Six distinct aromatic carbon signals. |
| Mass Spec (ESI-) | [M-H]⁻ at m/z ≈ 215/217 (characteristic 1:1 Br isotope pattern). |
| Melting Point | 196-200 °C, sharp melting range for pure compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[10]
Protocol for NMR Sample Preparation:
-
Accurately weigh ~5-10 mg of the synthesized product.
-
Dissolve in ~0.7 mL of a deuterated solvent (DMSO-d₆ is recommended due to its ability to dissolve the compound and resolve the exchangeable -OH protons).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H, ¹³C, and, if desired, 2D correlation spectra (e.g., COSY, HSQC).
Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
δ ~9.8 ppm (s, 1H): Phenolic -OH proton.
-
δ ~8.0 ppm (br s, 2H): Boronic acid -B(OH)₂ protons.
-
δ ~7.8 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton at C6 (ortho to B(OH)₂).
-
δ ~7.3 ppm (dd, J ≈ 8.5, 2.5 Hz, 1H): Aromatic proton at C4 (ortho to Br).
-
δ ~6.8 ppm (d, J ≈ 8.5 Hz, 1H): Aromatic proton at C3 (ortho to OH).
Expected ¹³C NMR Spectrum (101 MHz, DMSO-d₆): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the boron atom (C2) will be broad and may be difficult to observe. The carbon attached to the hydroxyl group (C1) will be downfield (~158 ppm), while the carbon attached to the bromine (C5) will be upfield relative to an unsubstituted carbon (~115 ppm).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The presence of bromine provides a highly characteristic isotopic signature.
Protocol for MS Sample Preparation (ESI):
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the electrospray ionization (ESI) source.
-
Acquire the spectrum in negative ion mode to observe the [M-H]⁻ ion.
Expected Result: Two major peaks of nearly equal intensity at m/z values corresponding to [C₆H₅⁷⁹BrBO₃]⁻ and [C₆H₅⁸¹BrBO₃]⁻ (approximately 215 and 217 g/mol , respectively). This 1:1 isotopic pattern is definitive for a molecule containing a single bromine atom.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of 5-Bromo-2-hydroxyphenylboronic acid is its use in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl compounds.[11][12]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[2][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki Coupling
Materials: 5-Bromo-2-hydroxyphenylboronic acid, an aryl halide/triflate partner, a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., DME/water or dioxane/water).
-
In a reaction vessel, combine the aryl halide (1.0 eq), 5-Bromo-2-hydroxyphenylboronic acid (1.2 eq), base (2.0-3.0 eq), and palladium catalyst (1-5 mol%).
-
Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture (typically 80-100 °C) with vigorous stirring for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, extract the aqueous phase with the organic solvent, and combine the organic extracts.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Safety, Handling, and Storage
-
Hazard Identification: 5-Bromo-2-hydroxyphenylboronic acid is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]
-
Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C under an inert atmosphere is recommended.[1] Boronic acids can be prone to dehydration to form boroxines, so proper storage is crucial to maintain purity.
References
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Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-hydroxybenzeneboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0234508). Retrieved from [Link]
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Crysdot LLC. (n.d.). (5-Bromo-2-hydroxyphenyl)boronic acid. Retrieved from [Link]
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Piras, M., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(3), 4548-4559. Retrieved from [Link]
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PubChemLite. (n.d.). 5-bromo-2-hydroxybenzeneboronic acid (C6H6BBrO3). Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6296. Retrieved from [Link]
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Neto, B. A. D., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5802. Retrieved from [Link]
- Google Patents. (2020). CN111072698A - Preparation method of hydroxyphenylboronic acid.
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
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SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Drug Discovery: The Role of Boronic Acids like 2-Hydroxyphenylboronic Acid. Retrieved from [Link]
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ChemBK. (n.d.). 2-bromo-5-hydroxybenzoic acid. Retrieved from [Link]
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European Pharmaceutical Review. (2005). Applications in drug development. Retrieved from [Link]
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